2,2,2-trichloro-1-(6-morpholin-4-yl-9H-purin-9-yl)ethylformamide
Description
2,2,2-Trichloro-1-(6-morpholin-4-yl-9H-purin-9-yl)ethylformamide is a purine derivative featuring a morpholine substituent at the 6-position of the purine ring and a trichloroethylformamide group at the N9 position. The morpholine moiety enhances solubility and modulates electronic properties, while the trichloroethylformamide group introduces steric bulk and metabolic stability .
Properties
Molecular Formula |
C12H13Cl3N6O2 |
|---|---|
Molecular Weight |
379.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(6-morpholin-4-ylpurin-9-yl)ethyl]formamide |
InChI |
InChI=1S/C12H13Cl3N6O2/c13-12(14,15)11(19-7-22)21-6-18-8-9(16-5-17-10(8)21)20-1-3-23-4-2-20/h5-7,11H,1-4H2,(H,19,22) |
InChI Key |
LVUIFVWYJDJTSK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2N=CN3C(C(Cl)(Cl)Cl)NC=O |
Origin of Product |
United States |
Preparation Methods
Purine Functionalization
Competing substitution at N3 and N7 positions is mitigated by steric hindrance from the morpholine group. Patent CN103694163A reports that bulkier bases (e.g., DBU) suppress N3 substitution by 40% compared to K₂CO₃.
Halogenation Efficiency
Trichloroacetaldehyde’s instability necessitates in situ generation from chloral hydrate. WO2022161443A1 highlights that slow addition (1 mL/min) minimizes dimerization byproducts.
Amidation Side Reactions
Over-activation of formic acid by DCC can lead to urea formation. CN103052636B recommends stoichiometric DCC (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) to suppress this.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Chemical Reactions Analysis
Hydrolysis Reactions
The formamide group undergoes hydrolysis under acidic or basic conditions. This reaction typically produces a carboxylic acid derivative and releases ammonia or its salts:
Reaction:
Conditions:
-
Acidic: HCl/H₂O, reflux
-
Basic: NaOH/H₂O, 60–80°C
Product:
2,2,2-Trichloro-1-(6-morpholin-4-yl-9H-purin-9-yl)ethylcarboxylic acid .
Nucleophilic Substitution at Trichloroethyl Group
The trichloroethyl moiety is susceptible to nucleophilic substitution (SN2), where chlorine atoms are replaced by nucleophiles (e.g., hydroxide, amines):
Reaction:
Example:
Replacement of chlorine with methoxide in methanol yields methoxy derivatives.
| Nucleophile | Product | Conditions |
|---|---|---|
| Methoxide | Methoxy-dichloroethyl derivative | MeOH, K₂CO₃, 50°C |
| Amines | Amino-dichloroethyl derivative | DMF, RT, 12–24 hrs |
Amide Alkylation/Acylation
The secondary amide can participate in alkylation or acylation reactions at the nitrogen atom:
Reaction:
Example:
Reaction with methyl iodide in the presence of a base (e.g., NaH) forms N-methylated derivatives.
Purine Ring Modifications
The purine-morpholine system may undergo:
-
Electrophilic aromatic substitution : Nitration or halogenation at the C2/C8 positions of the purine ring.
-
Morpholine ring-opening : Acid-catalyzed ring-opening to form amino alcohols .
Elimination Reactions
Under strong basic conditions, β-elimination can occur at the trichloroethyl group, forming alkenes:
Reaction:
Conditions:
KOH/EtOH, 70–90°C.
Stability Considerations
-
Light/Temperature : Decomposes under prolonged UV exposure or temperatures >150°C .
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic environments.
This compound’s multifunctional design enables diverse reactivity, making it valuable for synthesizing biologically active analogs. Further experimental validation is required to optimize reaction yields and specificity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 2,2,2-trichloro-1-(6-morpholin-4-yl-9H-purin-9-yl)ethylformamide. For instance, novel trifluoromethyl pyrimidine derivatives bearing amide moieties have shown promising anticancer activity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml . The mechanism of action is believed to involve the inhibition of specific cellular pathways critical for cancer cell proliferation.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial effects against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, making them potential candidates for developing new antibacterial agents . The structure of the compound may contribute to its ability to disrupt bacterial cell walls or interfere with metabolic processes.
Synthesis and Characterization
The synthesis of 2,2,2-trichloro-1-(6-morpholin-4-yl-9H-purin-9-yl)ethylformamide typically involves multi-step chemical reactions that allow for the introduction of the morpholine and purine moieties. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in medicinal chemistry for optimizing compound efficacy. Modifications in the chemical structure can significantly influence biological activity. For example:
- The presence of electron-withdrawing groups can enhance antimicrobial properties.
- Variations in alkyl chain lengths or branching can affect solubility and permeability across biological membranes .
Case Study: Anticancer Activity
In a study evaluating a series of trifluoromethyl pyrimidine derivatives, several compounds were tested for their ability to inhibit cancer cell growth. Compounds exhibiting structural similarities to 2,2,2-trichloro-1-(6-morpholin-4-yl-9H-purin-9-yl)ethylformamide demonstrated varying degrees of cytotoxicity against different cancer cell lines. For instance, compound 5a showed an inhibition rate comparable to standard chemotherapeutics like doxorubicin .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of synthesized derivatives against Candida albicans and Penicillium chrysogenum. Several compounds exhibited minimum inhibitory concentrations (MIC) below 25 µg/mL against these fungal strains, indicating their potential as antifungal agents .
Data Summary Table
| Application | Activity Type | Target Organisms/Cells | MIC/IC50 Values |
|---|---|---|---|
| Anticancer | Cytotoxicity | PC3, K562, Hela, A549 | 5 μg/ml |
| Antimicrobial | Bacterial Inhibition | Mycobacterium smegmatis, Pseudomonas aeruginosa | <25 µg/mL |
| Antifungal | Fungal Inhibition | Candida albicans, Penicillium chrysogenum | <25 µg/mL |
Mechanism of Action
The mechanism by which 2,2,2-trichloro-1-(6-morpholin-4-yl-9H-purin-9-yl)ethylformamide exerts its effects involves its interaction with specific molecular targets. The purine base allows it to interact with nucleic acids and enzymes, potentially inhibiting their function. The morpholine ring can enhance its binding affinity to certain receptors, while the trichloromethyl group can participate in covalent modifications of target molecules.
Comparison with Similar Compounds
The structural analogs of this compound primarily differ in substituents at the 6-position of the purine ring and the nature of the N9 side chain. Key examples from recent patents and synthetic studies are discussed below:
Structural Modifications at the 6-Position of Purine
*Estimated based on structural similarity.
Key Observations:
Morpholine vs. Amino/Alkylamino Groups: The morpholin-4-yl group (as in the target compound and Example 119) improves solubility compared to dimethylamino (Example 110) or simple amino groups (Example 106) .
Impact of Fluorine :
- Fluorine at C2 (Example 106) reduces metabolic degradation, as seen in the compound’s higher melting point (255–258°C) and stability in NMR studies .
Modifications at the N9 Position
The N9 side chain influences bioavailability and target binding:
- Trichloroethylformamide : Introduces steric hindrance and lipophilicity, likely improving blood-brain barrier penetration compared to simpler ethyl groups .
- Chromen-4-one Linkage : In Examples 106, 110, and 119, the chromen-4-one moiety provides planar aromaticity, facilitating π-π stacking interactions in enzyme active sites .
- Ethyl vs.
Biological Activity
2,2,2-Trichloro-1-(6-morpholin-4-yl-9H-purin-9-yl)ethylformamide is a synthetic compound characterized by a complex structure that includes a trichlorinated ethyl group and a morpholine moiety attached to a purine derivative. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer therapies.
The compound's molecular formula is with a molecular weight of approximately 379.626 g/mol. The presence of the morpholine group is significant as it often enhances bioavailability and interaction with biological targets, particularly in enzyme inhibition and receptor modulation .
Preliminary studies suggest that compounds similar to 2,2,2-trichloro-1-(6-morpholin-4-yl-9H-purin-9-yl)ethylformamide exhibit significant biological activities due to their ability to interfere with nucleic acid metabolism. Purine derivatives are known for their roles as antiviral agents and in cancer therapy. The trichloro group may also enhance the compound's reactivity towards biological targets.
Antiviral and Anticancer Potential
Research indicates that purine derivatives can act as effective inhibitors of various enzymes involved in nucleic acid synthesis. For instance, they may inhibit DNA polymerases or reverse transcriptases, making them valuable in treating viral infections and certain cancers.
Comparative Analysis of Similar Compounds
To understand the unique properties of 2,2,2-trichloro-1-(6-morpholin-4-yl-9H-purin-9-yl)ethylformamide, it is useful to compare it with other known purine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Mercaptopurine | Purine derivative with thiol group | Anticancer activity |
| Acyclovir | Purine analog with acyclic structure | Antiviral activity |
| Cladribine | Purine analog with chlorinated ribose | Antileukemic activity |
This table highlights how 2,2,2-trichloro-1-(6-morpholin-4-yl-9H-purin-9-yl)ethylformamide may stand out due to its specific combination of chlorinated ethyl and morpholine functionalities that could confer distinct pharmacological properties not observed in others .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for preparing 2,2,2-trichloro-1-(6-morpholin-4-yl-9H-purin-9-yl)ethylformamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves coupling a substituted purine core (e.g., 6-chloropurine) with morpholine derivatives under nucleophilic substitution conditions. The trichloroethylformamide moiety is introduced via alkylation or acylation reactions, often requiring protecting groups for regioselectivity. Intermediates are validated using LC-MS for molecular weight confirmation and NMR (¹H/¹³C) to verify substitution patterns. For example, analogous purine derivatives in and highlight the use of morpholine substitution at the 6-position and alkylation at the 9-position, with NMR chemical shifts (e.g., δ 73.98–66.53 ppm for morpholine carbons) serving as diagnostic markers .
Q. How is the compound’s structural identity confirmed in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Software like SHELXL ( ) refines structural parameters using intensity data, while ORTEP-III ( ) generates thermal ellipsoid diagrams to visualize atomic displacement. Key metrics include bond angles (e.g., purine ring planarity) and torsional angles between the morpholine and trichloroethylformamide groups. For purine analogs, SCXRD often reveals intermolecular interactions (e.g., hydrogen bonds between N-H and carbonyl groups) critical for stability .
Q. What analytical techniques ensure purity and stability during storage?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm for purine absorbance) monitors purity, while accelerated stability studies (40°C/75% RH for 6 months) assess degradation. Impurity profiling (e.g., ) uses mass spectrometry to identify byproducts like dechlorinated analogs or hydrolyzed morpholine rings. Stability-indicating methods are validated per ICH guidelines, with acceptance criteria for total impurities ≤0.5% .
Advanced Research Questions
Q. How do metabolic pathways influence the compound’s pharmacokinetic profile?
- Methodological Answer : In vitro assays with human liver microsomes (HLM) or recombinant CYP isoforms (e.g., CYP3A4/2D6) identify primary metabolites. Radiolabeled studies (e.g., ¹⁴C-tagged compounds in ) track biotransformation, revealing metabolites like hydroxylated trichloroethyl groups or morpholine ring-opened products. Pharmacokinetic modeling integrates clearance rates (e.g., hepatic extraction ratio >0.7 suggests high first-pass metabolism) and bioavailability predictions .
Q. What computational approaches predict binding affinity to target enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) simulates interactions with enzymes like adenosine deaminase, using purine’s N7 and N9 positions as anchor points. Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) optimize ligand geometry, while QSAR models correlate substituent electronegativity (e.g., trichloro group’s Hammett σ value) with inhibitory activity. and highlight hybrid quantum-statistical models for predicting solubility and partition coefficients .
Q. How are contradictions in enzymatic inhibition data resolved?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ in CYP assays) are addressed via kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Orthogonal assays (SPR for binding kinetics, fluorescence polarization for conformational changes) validate mechanisms. emphasizes iterative hypothesis testing, where contradictory data refine the theoretical framework (e.g., allosteric modulation vs. active-site binding) .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Methodological Answer : Prodrug design (e.g., phosphate esters at the hydroxyl group) or co-solvent systems (PEG-400/ethanol) enhance solubility. Computational tools (LogP predictions in ) guide structural modifications, such as replacing the trichloro group with polar trifluoromethyl derivatives. Microsomal stability assays ( ) ensure modifications do not accelerate hepatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
